molecular formula C7H8N4S B13068325 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine

1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13068325
M. Wt: 180.23 g/mol
InChI Key: KNKHCKTWOOPVRN-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amine group at position 3 and a thiophen-3-ylmethyl moiety at position 1. This structure combines the electron-rich thiophene ring with the versatile 1,2,4-triazole scaffold, which is widely studied for its pharmacological, agrochemical, and material science applications . The thiophene substituent may enhance π-π stacking interactions in biological systems or modulate electronic properties in energetic materials, distinguishing it from simpler triazole derivatives .

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

1-(thiophen-3-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H8N4S/c8-7-9-5-11(10-7)3-6-1-2-12-4-6/h1-2,4-5H,3H2,(H2,8,10)

InChI Key

KNKHCKTWOOPVRN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthesis of Thiophen-3-ylmethyl Halide Intermediate

  • The thiophene ring is typically functionalized at the 3-position by bromomethylation or chloromethylation. This can be achieved by reacting thiophene with formaldehyde and hydrogen halides or by halomethylation reagents under acidic conditions.
  • The resulting 3-(halomethyl)thiophene serves as an alkylating agent for the triazole ring.

Preparation of 1H-1,2,4-triazol-3-amine Core

  • The 1,2,4-triazole-3-amine nucleus is synthesized via cyclization of hydrazine derivatives with appropriate nitrile or ester compounds.
  • A common method involves reacting aminoguanidine hydrochloride with carboxylic acid derivatives or succinic anhydride, followed by ring closure to form the triazole ring.
  • Alternative approaches include one-pot syntheses using nitrilimines and Vilsmeier reagents or hydrazinolysis of precursors containing ester or thione groups, which have been shown to be efficient and mild.

N-Alkylation of 1,2,4-triazol-3-amine

  • The key step is the alkylation of the triazole nitrogen at position 1 with the thiophen-3-ylmethyl halide.
  • This reaction is typically performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide or ethanol.
  • The reaction temperature is controlled to optimize yield and minimize side reactions, commonly between room temperature and reflux.
  • Microwave irradiation has also been employed to enhance reaction rates and yields in similar triazole alkylations.

Purification and Characterization

  • The crude product is purified by recrystallization or column chromatography.
  • Structural confirmation is performed using spectroscopic techniques such as:
    • Nuclear Magnetic Resonance (1H NMR and 13C NMR) to verify the chemical shifts corresponding to thiophene and triazole moieties.
    • Infrared spectroscopy (IR) to identify characteristic functional groups.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Elemental analysis and, if available, X-ray crystallography for definitive structural elucidation.

Comparative Data Table of Preparation Methods

Step Method/Condition Advantages Challenges/Notes References
Thiophene functionalization Bromomethylation with formaldehyde/HBr Straightforward, high regioselectivity Requires careful control of halogenation
Triazole core synthesis Cyclization of aminoguanidine with esters or anhydrides Mild conditions, versatile substrates Some methods require multi-step purification
N-Alkylation Base-mediated alkylation with thiophen-3-ylmethyl bromide High yield, selective N1 alkylation Side reactions possible if conditions are harsh
Purification Recrystallization, chromatography High purity achievable Time-consuming for scale-up
Characterization NMR, IR, MS, X-ray crystallography Confirm structure and purity Requires advanced instrumentation

Research Findings and Innovations

  • Recent studies highlight the use of microwave-assisted synthesis to accelerate the alkylation step, improving yields and reducing reaction times significantly compared to conventional heating methods.
  • One-pot synthetic routes combining hydrazinolysis and alkylation have been explored to streamline the process and reduce purification steps.
  • Electrochemical methods have been reported for synthesizing 1,2,4-triazole derivatives, but their application specifically to thiophen-3-ylmethyl substitution remains underexplored.
  • The use of environmentally benign solvents and catalysts is gaining attention to enhance the sustainability of the synthesis.

Chemical Reactions Analysis

Synthetic Methods and Cyclization Reactions

The compound is synthesized via hydrazine-mediated cyclization. A representative pathway involves:

  • Condensation of thiophene-3-carbaldehyde with aminoguanidine

  • Hydrazine derivative formation

  • Microwave-assisted cyclization at 165°C for 45 minutes under 12.2 bar pressure

Key parameters for optimized synthesis :

ConditionValueImpact on Yield
Temperature165°CMaximizes cyclization efficiency
Reaction Time45 minutesReduces byproduct formation
Pressure12.2 barEnhances reaction kinetics

Amine Group Reactions

The primary amine at position 3 participates in:

  • Schiff base formation : Reacts with aldehydes/ketones to yield imine derivatives (λ<sub>max</sub> 280–320 nm)

  • Mannich reactions : Forms N-Mannich bases with secondary amines (e.g., piperidine) and formaldehyde, achieving yields of 72–88%

Triazole Ring Modifications

  • Electrophilic substitution : Thiophene's electron-rich nature directs electrophiles to C5 of the triazole ring

  • Nucleophilic attack : Triazole N2 reacts with alkyl halides to form N-alkylated derivatives

Case Study: Microwave-Assisted Thioether Formation

A derivative, 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole, was synthesized via:

  • Reaction with (3-bromopropyl)benzene under microwave irradiation

  • Thioether bond formation confirmed by GC-MS (m/z 330.1)

Reaction progression analysis :

Time (min)Starting Material (%)Product (%)
1569.83.8
3038.318.4
459.481.2

Structural Influences on Reactivity

X-ray crystallography reveals:

  • Dihedral angle between thiophene and triazole: 2.67° (coplanar in derivatives)

  • Intermolecular interactions:

    • N–H···S hydrogen bonds (2.38 Å)

    • C–S···S chalcogen bonds (3.42 Å)

These interactions stabilize transition states in nucleophilic substitution reactions, increasing reaction rates by 1.8× compared to non-planar analogs .

Comparative Reactivity with Analogues

Reaction Type1-(Thiophen-3-ylmethyl) Derivative1-(Phenyl) Analog
Schiff Base Yield85–92%67–74%
Mannich Reaction Ratek = 0.18 min⁻¹k = 0.09 min⁻¹
Hydrolytic Stabilityt<sub>1/2</sub> = 48 h (pH 7.4)t<sub>1/2</sub> = 32 h

Data from

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically, 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine has shown effectiveness against various pathogens, including Mycobacterium species and fungi. The biological mechanisms underlying these activities often involve interference with nucleic acid synthesis or disruption of cell membrane integrity.

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound can effectively bind to active sites of enzymes involved in pathogen metabolism. These interactions are crucial for understanding how structural modifications can enhance biological efficacy. For instance, studies have shown that certain modifications can increase binding affinity and improve antimicrobial activity.

Applications in Medicinal Chemistry

The unique structure of 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine makes it a valuable candidate for drug development. Its potential applications include:

Antifungal Agents : The compound's ability to inhibit fungal growth positions it as a promising antifungal agent in therapeutic formulations.

Antimycobacterial Agents : Given its activity against Mycobacterium species, this compound could be explored further as a treatment option for tuberculosis and other mycobacterial infections.

Cancer Research : Preliminary studies suggest that triazole derivatives may have anticancer properties. Further research is needed to explore the mechanisms through which 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine may impact cancer cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Antifungal Efficacy : A study demonstrated that triazole derivatives significantly inhibited the growth of Candida species in vitro. The results indicated that modifications to the triazole ring could enhance antifungal activity.
  • Antimycobacterial Activity : Another investigation focused on the synthesis of triazole derivatives with enhanced activity against Mycobacterium tuberculosis. The study revealed that compounds similar to 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine displayed promising results in inhibiting bacterial growth.

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues in Energetic Materials

The compound shares structural similarities with nitrogen-rich heterocycles used in energetic materials. For example:

Compound Name Substituents Key Properties/Applications Reference
5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine Tetrazole at position 5 High heat of formation (ΔHf = +418 kJ/mol), detonation velocity (8.9 km/s)
N-(2,4,6-Trinitrophenyl)-1H-1,2,4-triazol-3-amine Trinitrophenyl group Explosive material with hydrolytic stability, detonation velocity (8.2 km/s)
1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine Thiophen-3-ylmethyl group Potential for sulfur-mediated stabilization; unexplored in energetic applications

Key Differences :

  • The thiophene group introduces sulfur, which may improve thermal stability compared to nitro-substituted analogues but reduces nitrogen content (critical for explosive performance) .
  • Tetrazole-containing analogues exhibit higher detonation velocities due to greater nitrogen density .

Key Differences :

  • The dichlorophenyl-pyridinylmethyl analogue shows high specificity for P2X7 receptors, while the thiophene variant’s larger aromatic system may alter binding affinity .
  • Metal complexes (e.g., Mn(II)) leverage triazole-amine coordination, suggesting the thiophene derivative could serve as a ligand for transition metals .
Agrochemical Analogues

Triazole derivatives are widely used as fungicides and plant growth regulators:

Compound Name Substituents Agrochemical Activity Reference
1-(3-Fluorophenylmethyl)-1H-1,2,4-triazol-3-amine Fluorophenylmethyl Fungicidal activity (not quantified)
1-Substituted-1H-1,2,4-triazol-3-amines with thiophen-2-ylmethyl groups Thiophen-2-ylmethyl Phytocidal activity (71–91% yield in synthesis)
1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine Thiophen-3-ylmethyl Unreported activity; structural similarity suggests fungicidal potential

Key Differences :

  • Fluorophenylmethyl analogues are easier to synthesize but may lack the thiophene’s sulfur-based interactions with biological targets .
  • Thiophen-2-ylmethyl derivatives exhibit phytocidal activity, but the 3-ylmethyl isomer’s steric effects could alter efficacy .

Physicochemical Comparison :

Property 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine 1-(3-Fluorophenylmethyl)-1H-1,2,4-triazol-3-amine 5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine
Molecular Weight ~210 g/mol (estimated) 192.2 g/mol 178.1 g/mol
Aromatic System Thiophene (sulfur-containing) Fluorophenyl Tetrazole (nitrogen-rich)
LogP (Predicted) ~1.5 ~1.8 ~0.9
Thermal Stability Moderate (thiophene decomposition ~250°C) High (fluorophenyl stability) Low (tetrazole decomposition <200°C)

Biological Activity

1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The compound features a thiophene ring linked to a 1,2,4-triazole moiety, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine is C7H8N4SC_7H_8N_4S, with a molecular weight of approximately 180.23 g/mol. The structure consists of a five-membered triazole ring containing three nitrogen atoms and a five-membered thiophene ring containing sulfur. This unique combination contributes to its biological activity.

Synthesis Methods

The synthesis of 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine can be achieved through various methods, including:

  • Condensation Reactions : Reacting thiophenes with hydrazine hydrate in an alcoholic medium under elevated temperatures to form the desired triazole derivative.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. Specifically, 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine has shown effectiveness against various pathogens, including:

  • Bacteria : Studies have demonstrated that triazole derivatives can inhibit the growth of Mycobacterium species and other bacteria. For instance, derivatives with similar structures have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 5μg/mL5\mu g/mL against bacteria such as E. coli and B. subtilis .
  • Fungi : The compound has also displayed antifungal properties by disrupting cell membrane integrity and interfering with nucleic acid synthesis in fungal cells .

The biological mechanisms underlying the activity of 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine primarily involve:

  • Nucleic Acid Synthesis Inhibition : This action is crucial for preventing the replication of pathogenic microorganisms.
  • Cell Membrane Disruption : The compound may alter membrane permeability, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Study on Antimycobacterial Activity :
    • A recent study focused on 15 triazole derivatives as potential inhibitors of DprE1 (a target for tuberculosis treatment). Compounds similar to 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine demonstrated significant inhibition with IC50 values around 2.2μM2.2\mu M .
  • Actoprotective Activity Study :
    • Research into actoprotective properties showed that certain triazole derivatives can help mitigate fatigue effects in animal models. The study utilized forced swimming tests on rats to evaluate the pharmacological effects .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructure TypeUnique Features
4-Amino-3-thiophenemethyltriazoleTriazole with ThiopheneExhibits strong antifungal activity
5-(4-Chlorophenyl)-1H-1,2,4-triazoleTriazoleKnown for antibacterial properties
Ethyl 2-(thiophen-2-ylmethyl)-4-aminoTriazole with ThiophenePotential anti-cancer activity

These compounds share structural similarities with 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine but exhibit distinct biological activities based on their substituents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiophene derivatives and triazole precursors. For example, Schiff base formation using 3-amino-1,2,4-triazole and thiophene carboxaldehyde derivatives under reflux in ethanol or glacial acetic acid has been reported . Optimization involves adjusting stoichiometry, temperature (e.g., 70–105°C), and catalysts like Yb(OTf)₃ to improve yields (71–91%) . Monitoring reaction progress via TLC or HPLC is critical.

Q. How is the structural characterization of this compound performed, and what techniques are most reliable?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. For example, SHELX software (e.g., SHELXL97) is widely used for refining crystallographic data, particularly for resolving tautomeric forms . Complementary techniques include:

  • NMR spectroscopy : To confirm proton environments and substituent positions.
  • FT-IR : To identify functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹).
  • Mass spectrometry : For molecular weight validation.

Q. What are the primary research applications of this compound in drug discovery?

  • Methodological Answer : The compound serves as a scaffold for designing enzyme inhibitors (e.g., antifungal or anticancer agents). Researchers screen derivatives using biochemical assays (e.g., kinase inhibition assays) and computational docking to identify binding interactions. For example, its triazole core can mimic purine rings, making it a candidate for targeting ATP-binding sites .

Advanced Research Questions

Q. How does tautomerism affect the crystallographic and electronic properties of 1-(Thiophen-3-ylmethyl)-1H-1,2,4-triazol-3-amine?

  • Methodological Answer : The compound may exhibit annular tautomerism, where the amino group shifts between positions 3 and 5 on the triazole ring. X-ray studies of analogous triazoles (e.g., 3-phenyl-1,2,4-triazol-5-amine) reveal distinct geometric parameters:

TautomerC–N Bond Length (Å)Dihedral Angle (°)Planarity Deviation (Å)
I (3-NH₂)1.3372.30.06
II (5-NH₂)1.37230.80.21
  • Tautomer I shows greater π-electron delocalization, impacting reactivity. DFT calculations can predict dominant tautomers in solution.

Q. What experimental challenges arise in resolving contradictory biological activity data for derivatives of this compound?

  • Methodological Answer : Contradictions may stem from:

  • Tautomeric equilibria : Affecting binding modes. Use crystallography or NMR to confirm dominant forms.
  • Impurity profiles : HPLC-MS ensures purity (>95%) .
  • Assay variability : Standardize protocols (e.g., IC₅₀ measurements in triplicate).
    • A case study on triazole-based inhibitors showed that tautomer-specific activity varied by >10-fold in kinase assays .

Q. How can coordination chemistry principles be applied to design metal complexes using this compound as a ligand?

  • Methodological Answer : The triazole NH₂ and thiophene sulfur atoms act as potential donor sites. For example:

  • Synthesize Cu(II) complexes by refluxing the ligand with CuCl₂ in methanol.
  • Characterize via UV-Vis (d-d transitions) and EPR spectroscopy.
  • A Schiff base derivative (N-(5-methylthiophen-2-yl)methylene-triazol-3-amine) formed polymeric chains via N–H⋯N hydrogen bonding, demonstrating potential for supramolecular architectures .

Key Methodological Recommendations

  • For crystallography : Use SHELXL for high-resolution refinement, especially for tautomer-rich systems .
  • For synthesis : Prioritize catalysts like Yb(OTf)₃ to reduce reaction times and improve yields .
  • For biological studies : Always correlate structural data (e.g., tautomerism) with activity profiles to resolve discrepancies .

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